4-[2-(4-quinolinyl)vinyl]phenol is an organic compound characterized by the molecular formula . It contains a quinoline ring linked to a vinyl group, which is further connected to a phenolic structure. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine.
4-[2-(4-quinolinyl)vinyl]phenol is classified as an organic compound with notable features that include its aromaticity and the presence of both a phenolic and a quinoline moiety. It falls under the category of vinyl phenols, which are known for their diverse reactivity and utility in organic synthesis.
The synthesis of 4-[2-(4-quinolinyl)vinyl]phenol generally involves a condensation reaction between 4-quinolinecarboxaldehyde and 4-hydroxybenzaldehyde. The reaction is typically conducted under reflux conditions in solvents such as ethanol or methanol.
The molecular structure of 4-[2-(4-quinolinyl)vinyl]phenol features:
4-[2-(4-quinolinyl)vinyl]phenol can undergo several types of chemical reactions:
The mechanism of action for 4-[2-(4-quinolinyl)vinyl]phenol primarily involves its ability to interact with various molecular targets through non-covalent interactions. Its photoactive properties allow it to undergo proton transfer and molecular rearrangement, leading to changes in luminescent properties. This behavior is crucial for applications in stimuli-responsive materials and optical sensors.
4-[2-(4-quinolinyl)vinyl]phenol has been explored for various scientific uses:
This compound represents a significant area of interest due to its unique structural features and versatile applications across multiple disciplines.
Chemical Name: (E)-2-(2-Quinolin-2-yl-vinyl)-benzene-1,4-diol HClSynonyms: Q8, Quininib analogue
Ocular neovascularization—the pathological growth of leaky, immature blood vessels in eye structures—is a hallmark of vision-threatening conditions including neovascular age-related macular degeneration (nAMD), proliferative diabetic retinopathy (PDR), and retinopathy of prematurity (ROP) [9]. Current anti-VEGF biologics (e.g., bevacizumab) show limited efficacy, with ∼46% of diabetic macular edema patients requiring supplemental treatments due to intrinsic or acquired resistance [2] [4].
4-[2-(4-Quinolinyl)vinyl]phenol (designated Q8 in studies) represents a novel therapeutic strategy by targeting VEGF-independent pathways. Crucially, Q8 exerts additive effects when combined with bevacizumab, enhancing antiangiogenic responses beyond monotherapy limitations. This synergy arises from Q8's distinct mechanism: while bevacizumab sequesters soluble VEGF, Q8 suppresses cellular production of VEGF, ICAM-1, and VCAM-1—proangiogenic factors implicated in vessel destabilization and inflammatory recruitment [1] [2].
Table 1: Current Therapeutic Approaches for Ocular Neovascular Pathologies
Therapy Class | Mechanism of Action | Limitations | Q8's Complementary Action |
---|---|---|---|
Anti-VEGF biologics | Neutralize soluble VEGF | Resistance development; repeated injections | Reduces endothelial VEGF synthesis |
Laser photocoagulation | Ablates ischemic retina | Peripheral vision loss; macular edema risk | Targets molecular drivers without tissue destruction |
Photodynamic therapy | Verteporfin activation occludes vessels | Acute exudative maculopathy risk | Non-photosensitizing; inhibits neovascular signaling |
Zebrafish (Danio rerio), particularly transgenic Tg(fli1:EGFP) embryos, provide a robust in vivo model for quantifying developmental angiogenesis due to optical transparency and genetic tractability [6]. The hyaloid vasculature—a transient ocular network nourishing the developing lens and retina—progresses through three morphogenetic stages:
Q8 potently disrupts this process. In dose-response assays, Q8 inhibited intersegmental vessel (ISV) development by:
Table 2: Potency of Quininib Analogues in Zebrafish ISV Assay
Compound | Structure | Max Efficacy (ISV Inhibition) | Lowest Active Concentration |
---|---|---|---|
Q8 | Dihydroxyphenyl with ethene linker | 75% | 0.5 µM |
Q18 | Z-enantiomer of quininib | 30% | 1 µM |
Q22 | Alkyne linker | Equivalent to quininib | >1 µM |
Quininib | Monohydroxyphenyl with ethene linker | Baseline | 10 µM |
Notably, Q8's efficacy surpassed quininib, its parent compound, by >2-fold at 1 µM. Morphological analysis confirmed specific antiangiogenic effects without non-vascular toxicity at bioactive concentrations [1] [2].
Cysteinyl leukotrienes (cys-LTs: LTC₄, LTD₄, LTE₄) are lipid mediators of inflammation and vascular permeability signaling through G protein-coupled receptors (GPCRs). CysLT1 and CysLT2 receptors exhibit distinct expression patterns and functions:
Q8 is a selective CysLT1 antagonist (IC₅₀ in micromolar range), disrupting LTD₄-induced signaling. Competitive binding assays confirmed Q8 displaces radiolabeled LTD₄ from CysLT1, but not CysLT2, explaining its specificity for angiogenesis over permeability pathways. This contrasts with earlier quininib, which antagonized both receptors non-selectively [1] [2].
Table 3: CysLT Receptor Subtypes and Q8's Pharmacological Profile
Parameter | CysLT1 Receptor | CysLT2 Receptor | Q8 Activity |
---|---|---|---|
Agonist Potency | LTD₄ > LTC₄ > LTE₄ | LTC₄ = LTD₄ > LTE₄ | Antagonism (CysLT1-selective) |
Primary Tissues | Spleen, leukocytes, lung macrophages | Heart, adrenals, placenta | No significant binding |
Angiogenic Role | Upregulates VEGF/ICAM-1; ERK activation | Modulates vascular integrity | Inhibits CysLT1-driven pathways |
Q8's receptor antagonism translates to functional reductions in proangiogenic mediators:
CysLT1 activation triggers ERK/MAPK phosphorylation—a key pathway for endothelial proliferation and migration. Q8 inhibits LTD₄-induced ERK phosphorylation in HMEC-1 cells, disrupting proliferative signals independent of VEGF [2]. This upstream modulation cascades to downstream effectors:
Figure: Q8's Integrated Signaling Mechanism
CysLT1 Receptor → Q8 Antagonism │ ↓ Inhibited ERK Phosphorylation │ ├──→ Reduced NF-κB → Decreased VEGF/ICAM-1 │ └──→ Calpain-2 Suppression → Impaired Tubule Formation
In vitro, this translates to multi-process inhibition:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: